molecular formula C21H22N4O4 B15118377 1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine

1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine

Cat. No.: B15118377
M. Wt: 394.4 g/mol
InChI Key: JNNGKRQZMCDXKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine is a complex organic compound that features a benzodioxine ring, an imidazo[1,2-b]pyridazinyl group, and a piperidine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine likely involves multiple steps, including the formation of the benzodioxine ring, the imidazo[1,2-b]pyridazinyl group, and the piperidine moiety. Typical synthetic routes might include:

    Formation of Benzodioxine Ring: This could involve the cyclization of catechol derivatives with appropriate carbonyl compounds.

    Formation of Imidazo[1,2-b]pyridazinyl Group: This might be synthesized through the condensation of hydrazine derivatives with pyridine carboxaldehydes.

    Coupling Reactions: The final compound could be formed by coupling the benzodioxine and imidazo[1,2-b]pyridazinyl intermediates with a piperidine derivative under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine may undergo various chemical reactions, including:

    Oxidation: The compound could be oxidized at specific sites, such as the benzodioxine ring or the piperidine moiety.

    Reduction: Reduction reactions might target the carbonyl group or other reducible functionalities.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine could have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties, such as binding to specific receptors or enzymes.

    Industry: Possible applications in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine would depend on its specific biological target. Potential mechanisms could include:

    Binding to Receptors: Interaction with specific receptors in the body, leading to a biological response.

    Enzyme Inhibition: Inhibition of enzymes involved in critical biochemical pathways.

    Signal Transduction: Modulation of signal transduction pathways, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)-4-(pyridin-2-yloxy)methyl)piperidine
  • 1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)-4-(quinolin-2-yloxy)methyl)piperidine

Uniqueness

1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine is unique due to the presence of the imidazo[1,2-b]pyridazinyl group, which may confer distinct biological activities or chemical properties compared to similar compounds.

Properties

Molecular Formula

C21H22N4O4

Molecular Weight

394.4 g/mol

IUPAC Name

2,3-dihydro-1,4-benzodioxin-5-yl-[4-(imidazo[1,2-b]pyridazin-6-yloxymethyl)piperidin-1-yl]methanone

InChI

InChI=1S/C21H22N4O4/c26-21(16-2-1-3-17-20(16)28-13-12-27-17)24-9-6-15(7-10-24)14-29-19-5-4-18-22-8-11-25(18)23-19/h1-5,8,11,15H,6-7,9-10,12-14H2

InChI Key

JNNGKRQZMCDXKE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1COC2=NN3C=CN=C3C=C2)C(=O)C4=C5C(=CC=C4)OCCO5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.